
1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one
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Overview
Description
1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one is a complex organic compound that features multiple functional groups, including a furan ring, a thiazepane ring, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazepane Ring: Starting with a furan derivative, the thiazepane ring can be synthesized through a cyclization reaction involving a suitable thiol and an amine under acidic or basic conditions.
Attachment of the Imidazolidinone Moiety: The imidazolidinone ring can be introduced via a condensation reaction between an appropriate diamine and a carbonyl compound.
Final Coupling: The final step involves coupling the thiazepane and imidazolidinone intermediates through a nucleophilic substitution reaction, possibly using a halogenated intermediate.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the imidazolidinone moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one: Similar structure but lacks the methoxy group.
1-(2-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring, thiazepane ring, and imidazolidinone moiety in 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one makes it unique compared to other compounds
Properties
IUPAC Name |
1-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-3-(2-methoxyphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-27-17-6-3-2-5-16(17)24-11-10-23(21(24)26)15-20(25)22-9-8-19(29-14-12-22)18-7-4-13-28-18/h2-7,13,19H,8-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNELSCVQWNVORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCC(SCC3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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